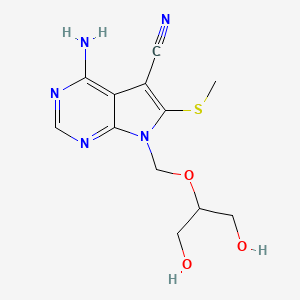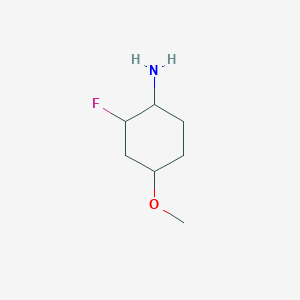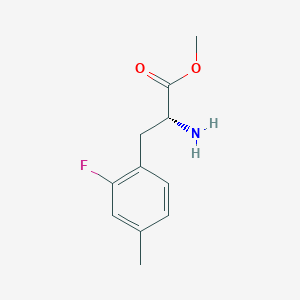
(r)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate is a chiral compound that belongs to the class of amino acid derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The presence of a fluorine atom and a methyl group on the aromatic ring, along with the chiral center, contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzaldehyde and glycine derivatives.
Formation of Intermediate: The initial step involves the condensation of 2-fluoro-4-methylbenzaldehyde with a glycine derivative to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The final step involves the esterification of the amine with methanol in the presence of an acid catalyst to produce ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate.
Industrial Production Methods
Industrial production of ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders, pain management, and as an anti-inflammatory compound.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用机制
The mechanism of action of ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, inhibit specific enzymes, or alter cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- ®-Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate
- ®-Methyl 2-amino-3-(2-bromo-4-methylphenyl)propanoate
- ®-Methyl 2-amino-3-(2-iodo-4-methylphenyl)propanoate
Uniqueness
Compared to its analogs with different halogen substituents, ®-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s metabolic stability, lipophilicity, and binding interactions, making it a valuable compound for drug development and other scientific research applications.
属性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1 |
InChI 键 |
AFWVPBNGGZFFEJ-SNVBAGLBSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)OC)N)F |
规范 SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B15216522.png)
![6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde](/img/structure/B15216528.png)
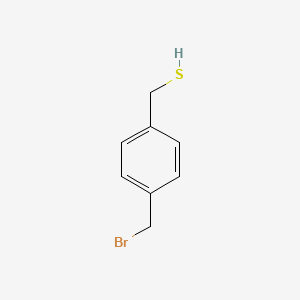
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B15216546.png)
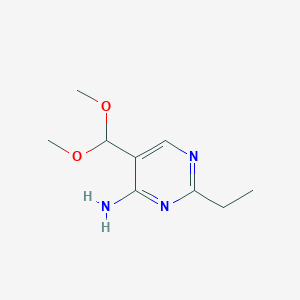

![12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15216561.png)

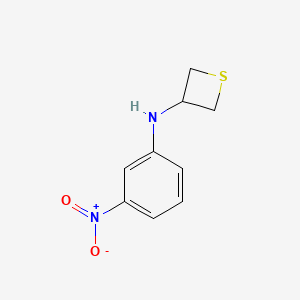
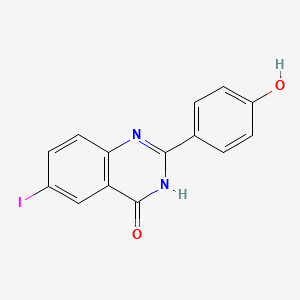
![2-Bromo-1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15216572.png)
